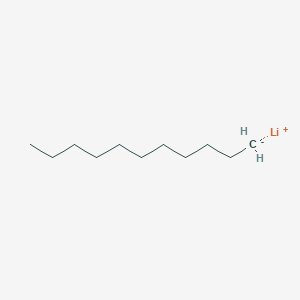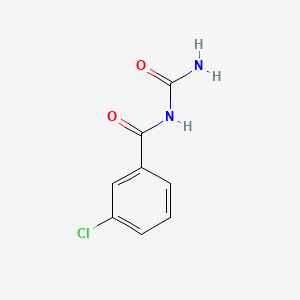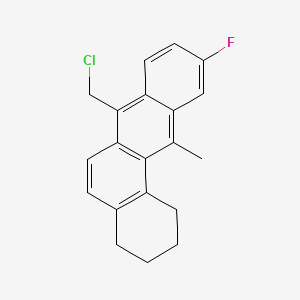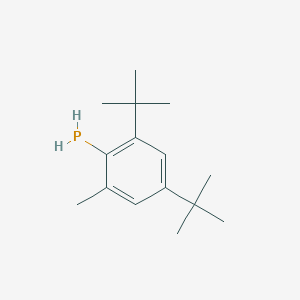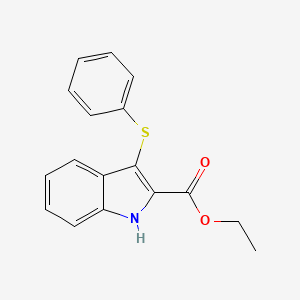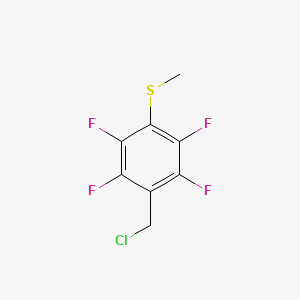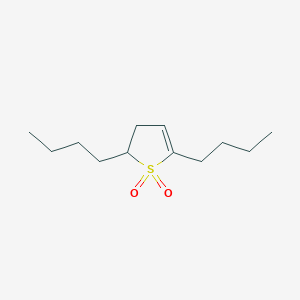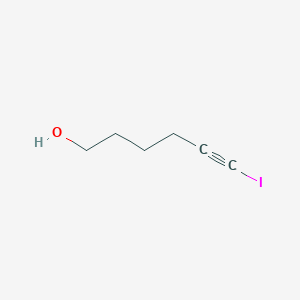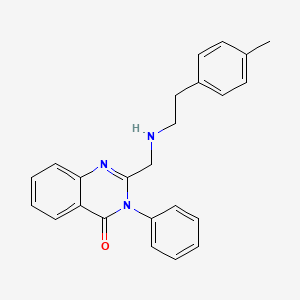
4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a phenyl group at the 3-position and a p-methylphenethylamino group at the 2-position, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group at the 3-position can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable catalyst like aluminum chloride.
Attachment of p-Methylphenethylamino Group: The p-methylphenethylamino group can be attached through a nucleophilic substitution reaction. This involves the reaction of the quinazolinone intermediate with p-methylphenethylamine in the presence of a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can be further studied for their biological activities.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4(3H)-Quinazolinone, 2-(((phenethyl)amino)methyl)-3-phenyl-
- 4(3H)-Quinazolinone, 2-(((p-methoxyphenethyl)amino)methyl)-3-phenyl-
- 4(3H)-Quinazolinone, 2-(((p-chlorophenethyl)amino)methyl)-3-phenyl-
Uniqueness
4(3H)-Quinazolinone, 2-(((p-methylphenethyl)amino)methyl)-3-phenyl- is unique due to the presence of the p-methylphenethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
95833-40-2 |
|---|---|
Fórmula molecular |
C24H23N3O |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
2-[[2-(4-methylphenyl)ethylamino]methyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C24H23N3O/c1-18-11-13-19(14-12-18)15-16-25-17-23-26-22-10-6-5-9-21(22)24(28)27(23)20-7-3-2-4-8-20/h2-14,25H,15-17H2,1H3 |
Clave InChI |
YCXRIZCQXGWQKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCNCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



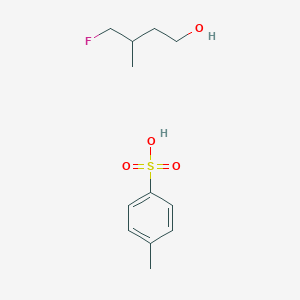
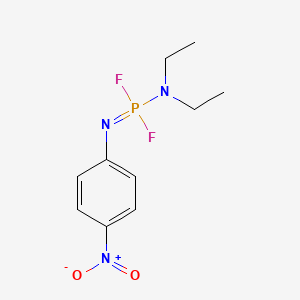
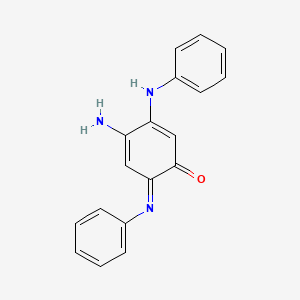
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
